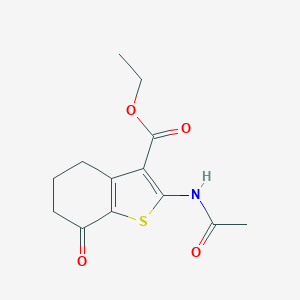

Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (IUPAC name: ethyl 2-(acetylamino)-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate) is a bicyclic thiophene derivative with a fused cyclohexenone ring and an acetylated amino group at the 2-position. Its molecular formula is C₁₄H₁₇NO₄S, and it features a keto group at the 7-position and an ethyl ester at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive heterocycles, particularly in thrombolytic and anti-inflammatory applications . Notably, commercial availability of this compound has been discontinued, as reported by CymitQuimica .

Properties

IUPAC Name |

ethyl 2-acetamido-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-3-18-13(17)10-8-5-4-6-9(16)11(8)19-12(10)14-7(2)15/h3-6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJXZTHTKNOGNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route involves acetylation of the precursor ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate using acetic anhydride in acetic acid. This method, adapted from analogous tetrahydrobenzothiophene syntheses, proceeds via nucleophilic acyl substitution:

Experimental Protocol

Optimization Insights

-

Solvent Choice : Acetic acid acts as both solvent and catalyst, enhancing reaction efficiency.

-

Temperature : Elevated temperatures (80–90°C) prevent side reactions like ester hydrolysis.

Three-Component Assembly

The Gewald reaction, a one-pot method for 2-aminothiophenes, is adapted here using:

Stepwise Procedure

-

Reagent Mixing : 4-Oxocyclohexanone (1.0 g), ethyl cyanoacetate (0.76 mL), sulfur (0.25 mg), and diethylamine (0.33 mL) in ethanol (10 mL).

-

Reaction Conditions : Reflux under nitrogen for 6–12 hours.

-

Workup : Column chromatography (silica gel, hexane/ethyl acetate) yields the 2-amino intermediate, which is subsequently acetylated as in Section 2.1.

Key Data

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct Acetylation | 100 | High | Moderate |

| Gewald Reaction | 79 | Moderate | Low |

-

Direct Acetylation excels in yield but requires pre-synthesized 2-amino intermediates.

-

Gewald Reaction integrates ring formation and functionalization but demands rigorous purification.

Advanced Modifications and Catalytic Innovations

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Substitution: The acetylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate shows promise as a scaffold for drug development. Its structural features allow for the modification of the compound to enhance pharmacological properties. Research indicates potential applications in treating various diseases due to its biological activity.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. It can be utilized in the development of new synthetic methodologies, making it valuable in organic chemistry research. The ability to modify its functional groups allows chemists to explore diverse chemical reactions.

Biological Studies

Research into the biological interactions of this compound has revealed its potential as a bioactive agent. Studies have focused on its interactions with various biological targets, including enzymes and receptors. The acetylamino group can form hydrogen bonds with macromolecules, while the benzothiophene core provides a stable framework for these interactions.

Recent studies have highlighted the compound's antitumor properties , particularly against breast cancer cell lines.

Antitumor Activity

In vitro tests have demonstrated significant cytotoxic effects against MCF-7 breast cancer cells:

- IC50 Values : The compound exhibited an IC50 value of 23.2 µM against MCF-7 cells.

Mechanisms of Antitumor Activity

- Apoptosis Induction : Increased early and late apoptotic cell populations were observed.

- Cell Cycle Arrest : Induced G2/M phase cell-cycle arrest.

- Autophagy Modulation : Inhibition of autophagic processes in treated cells.

Case Studies and Research Findings

Several research findings document the biological effects and applications of this compound:

- Breast Cancer Studies : A study published in MDPI demonstrated that the compound effectively reduced cell viability in MCF-7 cells through apoptosis induction and cell cycle arrest.

- Pharmacokinetics and Pharmacodynamics : Further research is needed to elucidate the pharmacokinetic properties and how the compound interacts with cellular targets to exert its effects.

Mechanism of Action

The mechanism of action of Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, while the benzothiophene core can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Functional Group Variations

Table 1: Key Structural Features of Analogues

Key Observations:

The unmodified amino derivative (C₁₂H₁₅NO₃S) lacks the acetyl group, increasing its reactivity in nucleophilic reactions . The carbonitrile analogue (C₁₀H₁₀N₂OS) replaces the ethyl ester with a nitrile group, significantly altering polarity and hydrogen-bonding capacity .

Crystallographic Differences: The target compound and its benzoylamino analogue both adopt a half-chair conformation in the cyclohexenone ring. However, the benzoylamino derivative exhibits a larger dihedral angle (8.13°) between the thiophene and phenyl rings compared to the acetylamino variant, likely due to steric hindrance . Intramolecular N–H···O hydrogen bonds form an S(6) ring motif in the benzoylamino analogue, a feature critical for stabilizing its crystal lattice .

Key Observations:

Research Tools and Methodologies

- Crystallography: SHELXL97 and SHELXTL were used for refining disordered methylene groups in the cyclohexenone ring of the benzoylamino derivative .

- Spectroscopy : HRMS-ESI and ¹H/¹³C NMR are standard for verifying molecular integrity across analogues .

Biological Activity

Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 91421-24-8) is a compound of interest due to its potential biological activities, particularly in cancer therapy and neuroprotection. This article reviews the biological activity of this compound, highlighting its antitumor effects and other pharmacological properties based on diverse research findings.

- Molecular Formula : C13H15NO4S

- Molecular Weight : 281.33 g/mol

- Chemical Structure : The compound features a benzothiophene core with an acetylamino group and a carboxylate ester.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. The following table summarizes key findings from various studies regarding its cytotoxic effects against different cancer cell lines.

The compound's mechanism involves:

- Induction of Apoptosis : It has been shown to increase early and late apoptotic cell populations significantly in MCF-7 cells, indicating a potent ability to induce programmed cell death.

- Cell Cycle Arrest : Flow cytometry analyses revealed that the compound causes G2/M phase arrest in cancer cells, which is crucial for inhibiting tumor growth.

- Reduction in Viability : The treatment resulted in a notable decrease in cell viability across various cancer types.

Neuroprotective Effects

In addition to its antitumor activity, this compound has been investigated for neuroprotective properties:

- Mechanism : The compound has shown potential as an acetylcholinesterase inhibitor, which may contribute to its neuroprotective effects by preventing the breakdown of acetylcholine in synaptic clefts.

Case Studies

- Breast Cancer Study : In an experimental setting using MCF-7 cells, treatment with the compound led to a significant reduction in cell viability by approximately 26.86% , with apoptosis rates increasing markedly compared to untreated controls .

- Cytotoxicity Assessment : In another study involving multiple cancer cell lines, the compound displayed varying degrees of cytotoxicity with IC50 values ranging from 23.2 μM to 45 μM , demonstrating its broad-spectrum activity against different tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.